methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate
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Overview
Description
Methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a phenylsulfanyl group and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the phenylsulfanyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can engage in various binding interactions, while the thiophene ring can participate in electron delocalization and other chemical processes. These interactions contribute to the compound’s overall biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Thiophene-3-carboxylate derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
Methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to other thiophene derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c1-18-14(17)11-7-8-19-13(11)15-12(16)9-20-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWXRQLBGNFJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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